HIV-1 NNRTI Activity: The 5,7-Disubstituted Subclass Demonstrates Single-Digit Nanomolar Potency Exceeding Reference Drugs
In a direct head-to-head comparison within the same study, the 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivative 5a—synthesized from a core structurally related to 5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-amine—exhibited an EC50 of 0.07 μM against wild-type HIV-1 in MT-4 cell culture, with a selectivity index (SI) of 3999. This was approximately 2-fold more potent than the reference NNRTI drugs nevirapine (EC50 ~0.14 μM) and delavirdine (EC50 ~0.14 μM) tested under comparable conditions [1]. The broader compound series achieved EC50 values ranging from 5.98 to 0.07 μM, confirming that specific 5,7-disubstitution patterns on the pyrazolo[1,5-a]pyrimidine core are critical for anti-HIV potency [1].
| Evidence Dimension | Anti-HIV-1 activity (wild-type, MT-4 cells) |
|---|---|
| Target Compound Data | Compound 5a (5,7-disubstituted pyrazolo[1,5-a]pyrimidine): EC50 = 0.07 μM, SI = 3999 |
| Comparator Or Baseline | Nevirapine: EC50 ~0.14 μM; Delavirdine: EC50 ~0.14 μM |
| Quantified Difference | ~2-fold more potent than nevirapine and delavirdine; SI = 3999 indicates very high therapeutic window |
| Conditions | MT-4 cell culture, wild-type HIV-1 (IIIB strain), HIV-1 RT inhibitory assay for target confirmation |
Why This Matters
This single-digit nanomolar potency and exceptional selectivity index, established in a direct head-to-head comparison with clinical reference drugs, position 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives as high-value starting points for next-generation HIV-1 NNRTI programs.
- [1] Tian, Y., Du, D., Rai, D., Wang, L., Liu, H., Zhan, P., De Clercq, E., Pannecouque, C., & Liu, X. (2014). Fused heterocyclic compounds bearing bridgehead nitrogen as potent HIV-1 NNRTIs. Part 1: Design, synthesis and biological evaluation of novel 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 22(7), 2052–2059. View Source
